molecular formula C10H13N3O3 B13544348 2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid

2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B13544348
M. Wt: 223.23 g/mol
InChI Key: BYBKLKGSALUFPW-UHFFFAOYSA-N
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Description

2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with an amino-oxoethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-propylpyrimidine-5-carboxylic acid with 2-amino-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohol derivatives, and substituted amino derivatives.

Scientific Research Applications

2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-2-oxoethyl)thioacetic acid
  • 2-Amino-2-oxoethyl 4-bromobenzoate
  • 2-Amino-2-oxoethyl 4-nitrobenzoate

Uniqueness

2-(2-Amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its propyl group enhances its hydrophobicity, potentially affecting its interaction with biological membranes and proteins.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-(2-amino-2-oxoethyl)-4-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H13N3O3/c1-2-3-7-6(10(15)16)5-12-9(13-7)4-8(11)14/h5H,2-4H2,1H3,(H2,11,14)(H,15,16)

InChI Key

BYBKLKGSALUFPW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)CC(=O)N

Origin of Product

United States

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